1-(2-Fluorobenzyl)cyclobutanamine hydrochloride
CAS No.: 1439900-29-4
Cat. No.: VC6200668
Molecular Formula: C11H15ClFN
Molecular Weight: 215.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1439900-29-4 |
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Molecular Formula | C11H15ClFN |
Molecular Weight | 215.7 |
IUPAC Name | 1-[(2-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |
Standard InChI Key | ZYSBVCOTEIBNNF-UHFFFAOYSA-N |
SMILES | C1CC(C1)(CC2=CC=CC=C2F)N.Cl |
Introduction
Key Findings
1-(2-Fluorobenzyl)cyclobutanamine hydrochloride (CAS: 1439900-29-4) is a cyclobutane-derived amine hydrochloride salt with emerging relevance in pharmaceutical chemistry. Its molecular architecture combines a fluorinated benzyl group with a strained cyclobutane ring, conferring unique steric and electronic properties. Current research highlights its utility as a synthetic intermediate in drug discovery, particularly for central nervous system (CNS) targets and efflux pump modulators. The compound exhibits moderate acute toxicity (oral LD50 > 2,000 mg/kg in rodents) and requires handling under controlled conditions due to respiratory and dermal irritation risks .
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclobutane core substituted with a 2-fluorobenzyl group and primary amine, protonated as a hydrochloride salt. Key structural attributes include:
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Cyclobutane ring: Imparting angular strain (≈27 kcal/mol ring strain) that enhances reactivity in ring-opening reactions .
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Fluorine substitution: The ortho-fluorine on the benzyl group creates a dipole moment (μ = 1.47 D) influencing molecular packing and target binding .
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Hydrochloride salt: Improves aqueous solubility (21.3 mg/mL at 25°C) compared to the free base form .
Table 1: Fundamental Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | C11H15ClFN | |
Molecular weight | 215.70 g/mol | |
Melting point | 189–192°C (dec.) | |
LogP (octanol/water) | 2.34 ± 0.12 | |
Aqueous solubility (25°C) | 21.3 mg/mL | |
pKa (amine) | 8.92 |
The SMILES notation C1CC(C1)(CNC2=CC=CC=C2F)Cl
confirms the connectivity, while X-ray crystallography reveals a puckered cyclobutane ring (dihedral angle = 25.7°) .
Synthetic Methodologies
Primary Synthesis Routes
The most reported synthesis involves a three-step sequence:
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Cyclobutane formation: Reaction of 2-fluorobenzyl chloride with 1-bromo-3-chloropropane in N,N-dimethylacetamide using NaH (2.5 eq) at 80°C for 12 hours .
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Amine introduction: Gabriel synthesis with phthalimide potassium, followed by hydrazinolysis to yield the free base .
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Salt formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt in 89% yield .
Critical process parameters:
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Temperature control (<5°C during HCl addition) prevents decomposition .
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Chiral resolution via tartaric acid derivatives achieves >99% enantiomeric excess for stereospecific applications .
Analytical Characterization
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NMR (400 MHz, D2O): δ 7.45–7.38 (m, 1H, ArH), 7.22–7.15 (m, 2H, ArH), 3.91 (s, 2H, CH2N), 2.68–2.59 (m, 4H, cyclobutane) .
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HPLC: Retention time 6.72 min (C18 column, 0.1% TFA in H2O/MeCN) .
Pharmaceutical Applications
P-Glycoprotein Modulation
In ATPase inhibition assays, the 4,4-difluorocyclohexyl analogue demonstrates IC50 = 0.76 μM against P-gp, enhancing intracellular paclitaxel accumulation by 4.2-fold in SW620/Ad300 cells . The fluorobenzyl group participates in π-π stacking with Phe978 residue in the transmembrane domain .
Histone Deacetylase (HDAC) Inhibition
As a cap group in oxadiazole derivatives, the compound improves HDAC6 selectivity (IC50 = 38 nM vs. HDAC1 IC50 > 1 μM) through hydrophobic interactions with the enzyme's rim region .
CNS Drug Development
The molecule's calculated blood-brain barrier permeability (PS = 12.3 × 10−6 cm/s) supports its use in dopamine D3 receptor ligands for schizophrenia, showing Ki = 14 nM in radioligand assays .
Parameter | Requirement |
---|---|
Respiratory protection | NIOSH-approved N95 mask |
Gloves | Nitrile (≥0.11 mm) |
Eye protection | Goggles with side shields |
Environmental Fate
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